Co 101244 hydrochloride

Vue d'ensemble

Description

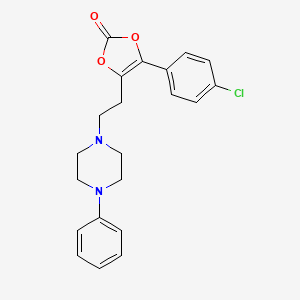

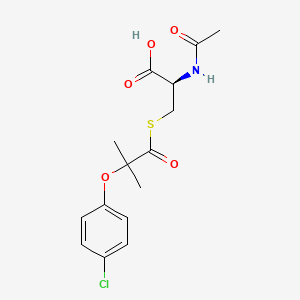

Co 101244 hydrochloride, also known as PD 174494 or Ro 63-1908, is a novel, potent, and selective antagonist of GluN2B (formerly NR2B)-containing NMDA receptors . It displays neuroprotective effects in vivo and in vitro .

Molecular Structure Analysis

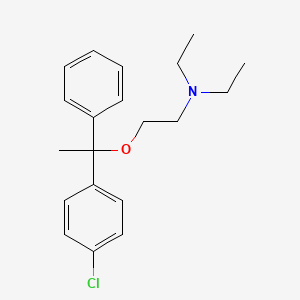

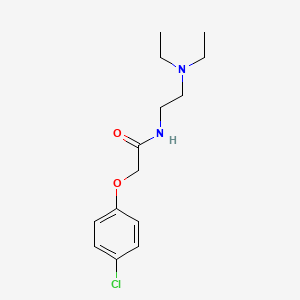

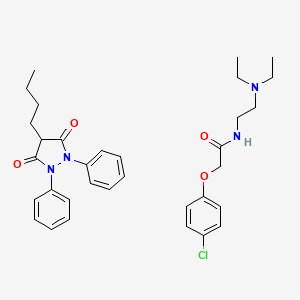

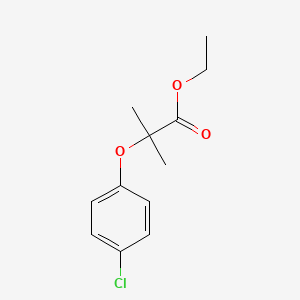

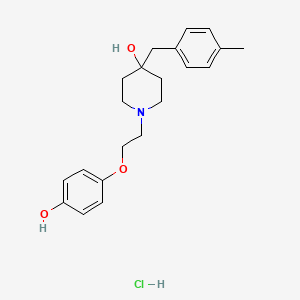

The chemical name for Co 101244 hydrochloride is 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride . Its molecular formula is C21H27NO3.HCl, and it has a molecular weight of 377.91 .Physical And Chemical Properties Analysis

Co 101244 hydrochloride is a solid substance with a light yellow to yellow color . It is soluble to 100 mM in water and to 50 mM in DMSO . It should be stored at +4°C, sealed, and away from moisture .Applications De Recherche Scientifique

1. Compatibility with Supercritical Carbon Dioxide

Co 101244 hydrochloride has been studied in the context of its compatibility with supercritical carbon dioxide (CO2) as an alternative solvent in precision cleaning processes. Research by Russick, Poulter, Adkins, and Sorensen (1996) investigated the corrosive effects of supercritical CO2 and various cosolvents on metals, including Co 101244 hydrochloride. They found that certain metal alloys, including Co 101244 hydrochloride, showed compatibility with supercritical CO2 in different environments, barring a few exceptions. This research is significant in exploring environmentally friendly cleaning processes in industrial and governmental applications (Russick, Poulter, Adkins & Sorensen, 1996).

2. Electrocatalytic Properties

Research into the electrocatalytic properties of cobalt oxides, which include Co 101244 hydrochloride, has revealed their effectiveness in the electrochemical oxidation of water. Bajdich, García-Mota, Vojvodić, Nørskov, and Bell (2013) focused on the oxygen evolution reaction (OER) on cobalt oxide surfaces. They discovered that specific surfaces of β-CoOOH, which could potentially include Co 101244 hydrochloride, showed high activity characterized by lower overpotentials. This finding is pivotal in enhancing the efficiency of electrocatalytic processes in industrial applications (Bajdich, García-Mota, Vojvodić, Nørskov & Bell, 2013).

3. Photocatalytic Applications

The photocatalytic properties of cobalt-based compounds, potentially including Co 101244 hydrochloride, have been explored for environmental applications. Chen,Zhou, Zhang, and Ding (2019) investigated the use of Co/BiVO4 composites in the degradation of tetracycline hydrochloride, demonstrating significant efficiency. This research highlights the potential of Co 101244 hydrochloride in photocatalytic processes, particularly in the degradation of harmful substances in water treatment and environmental remediation (Chen, Zhou, Zhang & Ding, 2019).

4. Gas Adsorption and Separation

Co 101244 hydrochloride's potential in gas adsorption and separation has been investigated. Research by Munusamy, Sethia, Patil, Rallapalli, Somani, and Bajaj (2012) on MIL-101(Cr) demonstrated significant adsorption capacities for various gases, including CO2. The findings suggest the potential application of Co 101244 hydrochloride in gas separation technologies, particularly for CO2 capture and storage, contributing to efforts in greenhouse gas reduction and air purification (Munusamy, Sethia, Patil, Rallapalli, Somani & Bajaj, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Co 101244 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.